
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzothiophene derivative under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives .
科学研究应用
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins .
相似化合物的比较
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine structure but differs in the presence of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is unique due to its benzothiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C19H14N2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-8-10-20-11-16(13)14-5-4-6-15-17(12-22-19(14)15)18-7-2-3-9-21-18/h2-12H,1H3 |
InChI 键 |
ZQMPKSFKWUCKAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


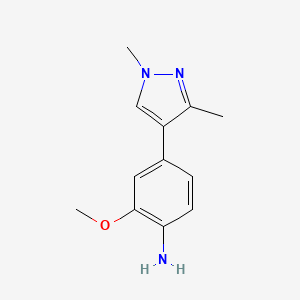
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)

![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
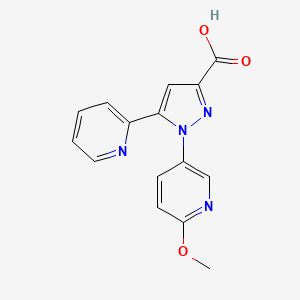
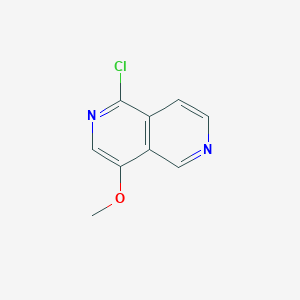
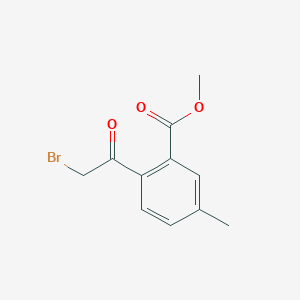
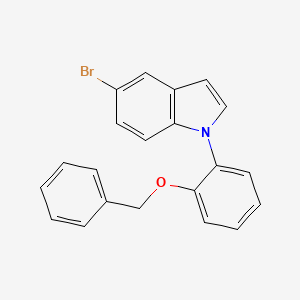




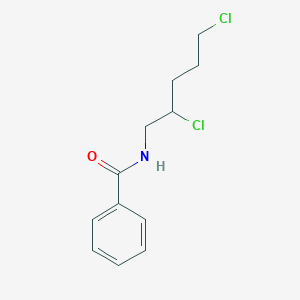
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
